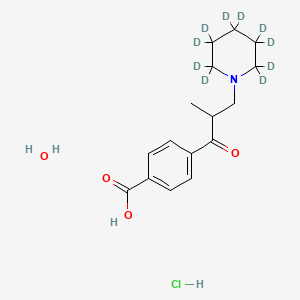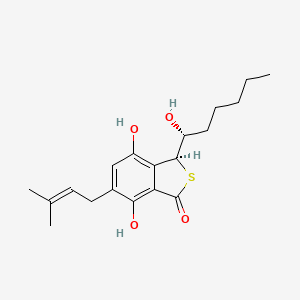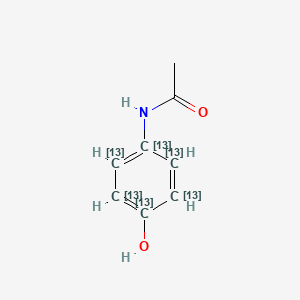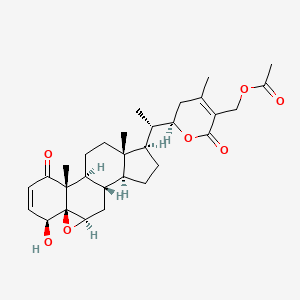
27-O-acetyl-withaferin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of 27-O-acetyl-withaferin A typically involves the isolation and purification of the compound from Withania somnifera. Researchers have developed more efficient synthetic routes to produce this compound. The synthetic routes often involve acetylation reactions where withaferin A is treated with acetic anhydride in the presence of a catalyst to yield this compound .
Análisis De Reacciones Químicas
27-O-acetyl-withaferin A undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, along with catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
27-O-acetyl-withaferin A has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other withanolides and related compounds.
Biology: The compound is studied for its effects on cellular processes, including apoptosis, autophagy, and cell cycle regulation.
Medicine: this compound exhibits promising anticancer, anti-inflammatory, and neuroprotective properties. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models.
Industry: The compound is explored for its potential use in developing new pharmaceuticals and nutraceuticals .
Mecanismo De Acción
The mechanism of action of 27-O-acetyl-withaferin A involves multiple molecular targets and pathways:
Induction of Apoptosis: The compound induces programmed cell death in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Inhibition of Cell Proliferation: It inhibits the proliferation of cancer cells by blocking cell cycle progression at the G2/M phase.
Anti-inflammatory Effects: this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the activity of transcription factors like NF-κB.
Neuroprotective Effects: The compound protects neurons from oxidative stress and apoptosis by activating antioxidant pathways and reducing the accumulation of toxic proteins .
Comparación Con Compuestos Similares
27-O-acetyl-withaferin A is compared with other similar compounds, such as withaferin A and withanolide D. These compounds share a similar steroidal lactone structure but differ in their functional groups and biological activities. For example:
Withaferin A: Known for its potent anticancer and anti-inflammatory properties, withaferin A is the most studied withanolide.
Withanolide D: This compound exhibits dual heat-shock-inducing and anticancer activities, making it a valuable candidate for cancer therapy.
The uniqueness of this compound lies in its specific acetylation at the 27th position, which may enhance its biological activity and stability compared to other withanolides .
Propiedades
Fórmula molecular |
C30H40O7 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
[(2R)-2-[(1S)-1-[(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl]ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methyl acetate |
InChI |
InChI=1S/C30H40O7/c1-15-12-23(36-27(34)19(15)14-35-17(3)31)16(2)20-6-7-21-18-13-26-30(37-26)25(33)9-8-24(32)29(30,5)22(18)10-11-28(20,21)4/h8-9,16,18,20-23,25-26,33H,6-7,10-14H2,1-5H3/t16-,18-,20+,21-,22-,23+,25-,26+,28+,29-,30+/m0/s1 |
Clave InChI |
ARTYOOFBEGPUAU-NSXHFEBNSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)COC(=O)C |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


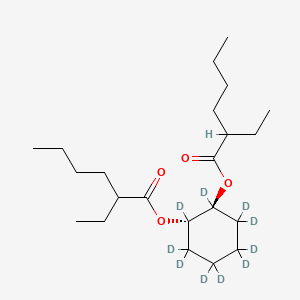
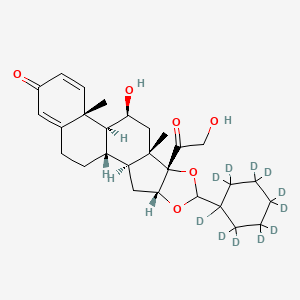

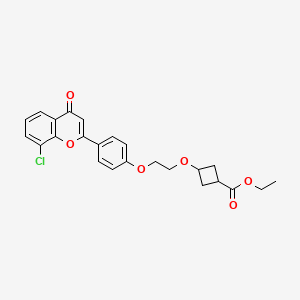
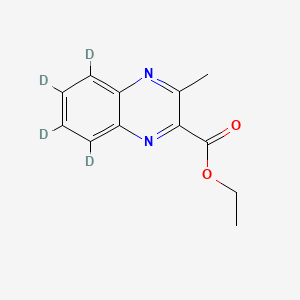
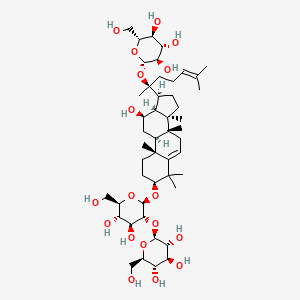
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
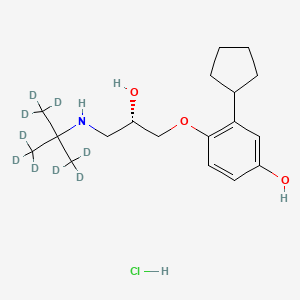
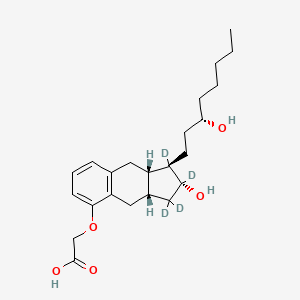
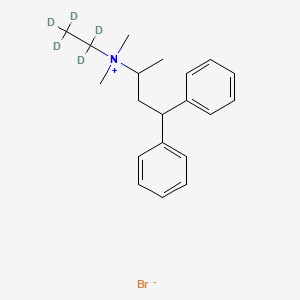
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
